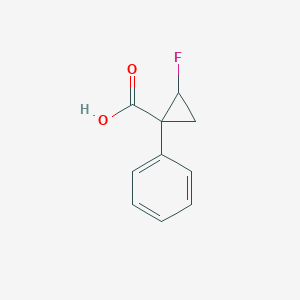
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フルオロ-1-フェニルシクロプロパン-1-カルボン酸は、分子式が C10H9FO2 で表される有機化合物です。これはシクロプロパン誘導体であり、シクロプロパン環にフッ素原子とフェニル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件: 2-フルオロ-1-フェニルシクロプロパン-1-カルボン酸の合成は、通常、スチレンなどの適切な前駆体のシクロプロパン化、それに続くフッ素化、カルボキシル化を含みます。一般的な方法の1つには、遷移金属触媒の存在下でスチレンとジアゾ化合物との反応によるシクロプロパン環の形成が含まれます。その後のフッ素化は、セレクフルオロまたはN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を使用して達成することができます。 最終工程では、塩基性条件下で二酸化炭素を使用してカルボキシル化が行われます .
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産用に最適化されています。 これには、シクロプロパン化工程に連続フロー反応器を使用し、高収率と高純度を確保するための効率的なフッ素化技術が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by fluorination and carboxylation. One common method includes the reaction of styrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves carboxylation using carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient fluorination techniques to ensure high yield and purity .
化学反応の分析
反応の種類: 2-フルオロ-1-フェニルシクロプロパン-1-カルボン酸は、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: 還元反応により、カルボン酸基をアルコールまたはアルデヒドに変換することができます。
一般的な試薬と条件:
酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。
主な生成物:
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアルデヒドの生成。
4. 科学研究への応用
2-フルオロ-1-フェニルシクロプロパン-1-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: 潜在的な生物学的活性、および酵素や受容体との相互作用について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について探求されています。
科学的研究の応用
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
2-フルオロ-1-フェニルシクロプロパン-1-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フッ素原子は、化合物が強い水素結合を形成し、酵素の活性部位と相互作用する能力を高め、潜在的にその活性を阻害します。 フェニル基は、化合物の疎水性相互作用に寄与し、分子標的への結合をさらに安定化させます .
類似化合物:
1-フェニル-1-シクロプロパンカルボン酸: フッ素原子が欠如しており、化学反応性と生物学的活性が異なります。
2-フルオロ-2-フェニルシクロプロパン-1-カルボン酸: 類似の構造をしていますが、フッ素原子が異なる位置にあるため、化学的および生物学的特性が異なります
独自性: 2-フルオロ-1-フェニルシクロプロパン-1-カルボン酸は、フッ素原子の特定の位置により、その反応性と生物学的標的との相互作用に大きな影響を与え、独自性を備えています。 これは、研究と潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
1-Phenyl-1-cyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoro-2-phenylcyclopropane-1-carboxylic acid: Similar structure but with the fluorine atom at a different position, leading to variations in its chemical and biological properties
Uniqueness: 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-fluoro-1-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXTIGKLVQADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)
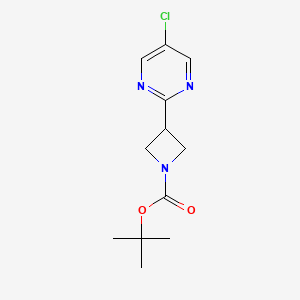
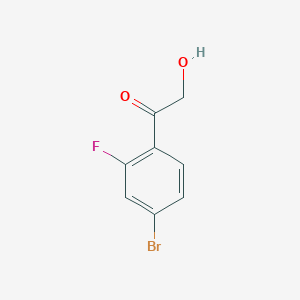
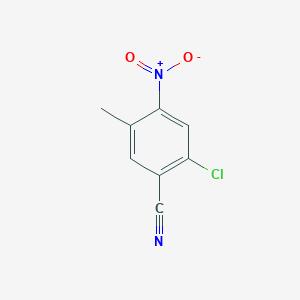
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone](/img/structure/B11720256.png)
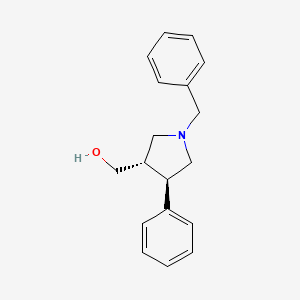
![(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B11720275.png)
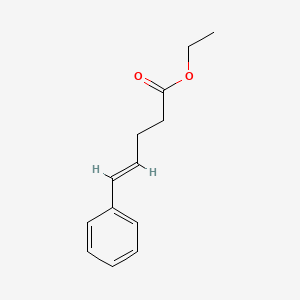
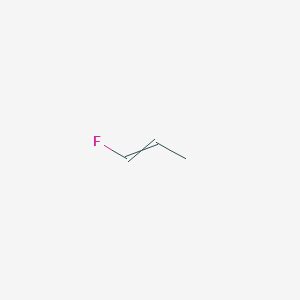
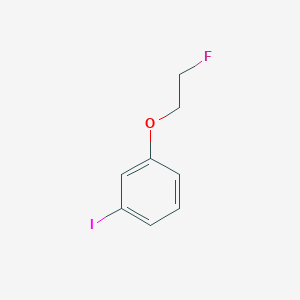
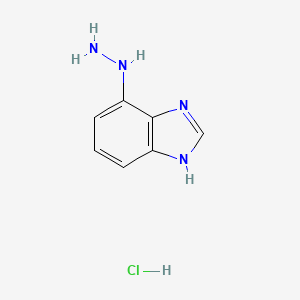
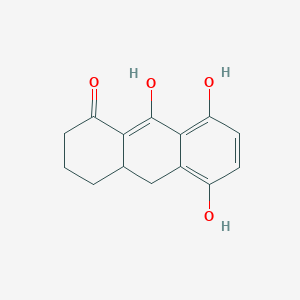
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)

